molecular formula C12H19N3 B8602877 (1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine

(1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine

Cat. No. B8602877
M. Wt: 205.30 g/mol
InChI Key: HZRMQBPBVLYNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

(1-methyl-4-pyridin-2-ylpiperidin-4-yl)methanamine

InChI

InChI=1S/C12H19N3/c1-15-8-5-12(10-13,6-9-15)11-4-2-3-7-14-11/h2-4,7H,5-6,8-10,13H2,1H3

InChI Key

HZRMQBPBVLYNCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methyl-4-(pyridin-2-yl)piperidine-4-carbonitrile (0.544 g, 2.70 mmol) in tetrahydrofuran (10 mL) was slowly added to a suspension of lithium aluminum hydride (0.205 g, 5.41 mmol) in tetrahydrofuran (10 mL) at 23° C. The reaction was stirred overnight, then quenched with sodium sulfate decehydrate. This was stirred for 1 hour, then ethyl acetate was added and the slurry was stirred for 2 more hours. Celite was added and the paste was filtered on Celite. The filtrate was concentrated to afford an oil (0.518 g, 93%) which was used as such for the next reaction. 1H NMR (400 MHz, CDCl3) δ ppm: 1.76-1.88 (2H, m), 2.07-2.19 (2H, m), 2.23 (3H, s), 2.43 (2H, br d, J=14.6 Hz), 2.58-2.69 (2H, m), 2.87 (2H, s), 7.16 (1H, ddd, J=7.52, 4.86 and 1.01 Hz), 7.33 (1H, d, J=8.08 Hz), 7.69 (1H, td, J=7.77 and 1.89 Hz), 8.65 (1H, d, J=4.80 and 1.01 Hz).
Quantity
0.544 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
93%

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